N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide
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Overview
Description
N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide is a chemical compound with the molecular formula C18H20Br2N2 and a molecular weight of 424.182 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide typically involves the reaction of 2-phenyl-4-quinolinamine with isopropyl bromide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached, depending on the reagents used .
Scientific Research Applications
N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-Isopropyl-2-phenyl-4-quinolinamine: A similar compound without the dihydrobromide group.
N,N-Diisopropyl-2-(4-methoxyphenyl)-4-quinolinamine hydrobromide: Another derivative with different substituents.
Uniqueness
N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its dihydrobromide form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
853344-26-0 |
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Molecular Formula |
C18H20Br2N2 |
Molecular Weight |
424.2 g/mol |
IUPAC Name |
2-phenyl-N-propan-2-ylquinolin-4-amine;dihydrobromide |
InChI |
InChI=1S/C18H18N2.2BrH/c1-13(2)19-18-12-17(14-8-4-3-5-9-14)20-16-11-7-6-10-15(16)18;;/h3-13H,1-2H3,(H,19,20);2*1H |
InChI Key |
QVQMQLBQRLZNAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3.Br.Br |
Origin of Product |
United States |
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